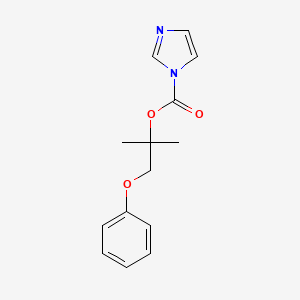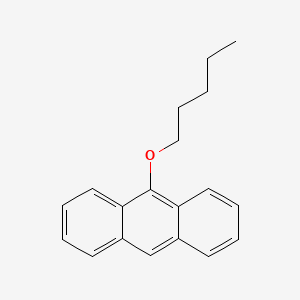
3,5-Dimethoxy-2-prop-2-enylphenol;4-methylbenzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethoxy-2-prop-2-enylphenol;4-methylbenzenesulfonic acid is a complex organic compound that combines the structural features of phenols and sulfonic acids. This compound is characterized by the presence of methoxy groups, a prop-2-enyl group, and a sulfonic acid group, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethoxy-2-prop-2-enylphenol;4-methylbenzenesulfonic acid typically involves multiple steps, starting from readily available precursors. One common approach is the alkylation of 3,5-dimethoxyphenol with prop-2-enyl bromide under basic conditions to introduce the prop-2-enyl group. This is followed by sulfonation using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dimethoxy-2-prop-2-enylphenol;4-methylbenzenesulfonic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated, nitrated, or alkylated derivatives
Wissenschaftliche Forschungsanwendungen
3,5-Dimethoxy-2-prop-2-enylphenol;4-methylbenzenesulfonic acid has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethoxyphenol: Lacks the prop-2-enyl and sulfonic acid groups, resulting in different reactivity and applications.
2-Prop-2-enylphenol: Lacks the methoxy and sulfonic acid groups, leading to distinct chemical properties.
4-Methylbenzenesulfonic acid: Lacks the phenolic and prop-2-enyl groups, affecting its reactivity and uses.
Uniqueness
3,5-Dimethoxy-2-prop-2-enylphenol;4-methylbenzenesulfonic acid is unique due to the combination of methoxy, prop-2-enyl, and sulfonic acid groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific and industrial applications .
Eigenschaften
| 110561-18-7 | |
Molekularformel |
C18H22O6S |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
3,5-dimethoxy-2-prop-2-enylphenol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C11H14O3.C7H8O3S/c1-4-5-9-10(12)6-8(13-2)7-11(9)14-3;1-6-2-4-7(5-3-6)11(8,9)10/h4,6-7,12H,1,5H2,2-3H3;2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
HYFZFDVAYKETQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.COC1=CC(=C(C(=C1)OC)CC=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



methylidene}-4-chlorocyclohexa-2,4-dien-1-one](/img/structure/B14316321.png)
![1-[Bis(phenylsulfanyl)methyl]naphthalene](/img/structure/B14316323.png)
![4-(6-Methyl-1,3-benzothiazol-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B14316345.png)
![1-[2-(Pentyloxy)ethoxy]pentane](/img/structure/B14316356.png)
![4-[(3-Hydroxypropyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14316364.png)
![5-[2-(4-Aminophenyl)propan-2-yl]-2-methylphenol](/img/structure/B14316373.png)

